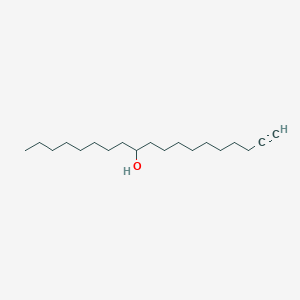

Nonadec-18-YN-9-OL

Description

Structure

3D Structure

Properties

CAS No. |

832727-10-3 |

|---|---|

Molecular Formula |

C19H36O |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

nonadec-18-yn-9-ol |

InChI |

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h1,19-20H,4-18H2,2H3 |

InChI Key |

JPPOIUZZWYUQHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC#C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Nonadec 18 Yn 9 Ol

Retrosynthetic Disconnections and Synthetic Routes to Nonadec-18-YN-9-OL

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ub.edu By disconnecting the target molecule at strategic bonds, one can identify simpler, commercially available starting materials. ub.eduyoutube.com

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through both linear and convergent strategies.

Key Precursor Synthesis for this compound

The successful synthesis of this compound relies on the efficient preparation of key precursors. The choice of precursors is dictated by the chosen synthetic strategy.

A common method for preparing long-chain alkynes is through the alkylation of terminal alkynes. numberanalytics.com This involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile to attack an alkyl halide. For instance, to construct the carbon backbone of this compound, one could start with a shorter-chain terminal alkyne and couple it with a long-chain alkyl halide.

Another important reaction is the formation of the secondary alcohol at the C9 position. This can be achieved through the addition of an organometallic reagent to an aldehyde. For example, the addition of an alkynylide to an aldehyde is a standard method for synthesizing propargyl alcohols.

A specific example from the literature describes the synthesis of (S)-Nonadec-18-en-7-ol, a structurally similar compound, from 11-bromoundec-1-ene and an epoxide in the presence of a copper catalyst. rsc.org This highlights the use of organocuprates in the formation of long carbon chains. A similar strategy could be adapted for this compound, where an appropriate alkynyl Grignard or organolithium reagent is coupled with a C9-epoxide or aldehyde. The synthesis of a related compound, nonadec-18-yn-1-yl 2-iodobenzoate, was achieved by reacting 2-iodobenzoic acid with nonadec-18-yn-1-ol. molaid.com

Stereoselective Synthesis of this compound

The C9 position of this compound is a chiral center, meaning that the molecule can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial in medicinal chemistry and materials science. nih.govsioc-journal.cnmdpi.comnih.gov

Enantioselective and Diastereoselective Approaches to the C9 Chiral Center of this compound

Several methods exist for the enantioselective synthesis of secondary alcohols.

Catalytic Asymmetric Addition: A powerful strategy involves the catalytic asymmetric addition of a nucleophile to a prochiral aldehyde. For example, the enantioselective addition of terminal alkynes to aldehydes can be catalyzed by chiral metal complexes to produce chiral propargylic alcohols. nih.govorganic-chemistry.org Research has shown that iridium-catalyzed C-H alkenylation of secondary alcohols with alkynes can produce tertiary alcohols with high enantioselectivity. acs.orgresearchgate.net Similarly, nickel-catalyzed reductive coupling of alkynes and aldehydes using chiral phosphine (B1218219) ligands has been shown to afford allylic alcohols with high enantiomeric excess. organic-chemistry.org While these examples yield allylic or tertiary alcohols, the principles can be adapted for the synthesis of chiral secondary alkynols. The synthesis of CF3-substituted tertiary propargylic alcohols has been achieved with high stereoselectivity through a catalytic asymmetric aldol (B89426) reaction. rsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For this compound, one could start with a chiral C9 building block derived from a natural product.

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.com This method is widely used for the production of enantiomerically pure alcohols.

Control of Stereochemistry in Alkyne Functionalization

While the primary chiral center in this compound is at C9, reactions involving the alkyne can also have stereochemical implications, particularly if the alkyne is further functionalized to an alkene. The reduction of an alkyne to a Z-alkene is typically achieved using Lindlar's catalyst, while reduction to an E-alkene can be accomplished using a dissolving metal reduction (e.g., sodium in liquid ammonia).

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org The principles of green chemistry are increasingly being applied to the synthesis of alkynes and related compounds. numberanalytics.comchim.it

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Convergent syntheses often have a higher atom economy than linear syntheses. Addition reactions, such as the addition of an organometallic reagent to an aldehyde, are inherently atom-economical.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric reactions as they reduce waste by using small amounts of a substance to drive a reaction. pnas.org The use of transition metal catalysts for C-C bond formation and stereoselective synthesis is a key aspect of modern organic chemistry. chim.it

Renewable Feedstocks: Exploring the use of biomass-derived materials as starting materials can reduce the reliance on fossil fuels. numberanalytics.com

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical methods by using electricity as a "reagent" to drive oxidation or reduction reactions, often avoiding the need for harsh or toxic reagents. rsc.org The electrochemical functionalization of alkynes is a growing area of research. acs.orgrsc.org For instance, electrochemical methods have been developed for the synthesis of fluorinated alkynes. alfa-chemistry.com

Below is a table summarizing various synthetic reactions relevant to the synthesis of this compound and their adherence to green chemistry principles.

| Reaction Type | Description | Green Chemistry Aspects |

| Alkylation of Terminal Alkynes | Formation of a C-C bond by reacting an acetylide with an alkyl halide. numberanalytics.com | Can be performed with catalytic amounts of base, but often requires stoichiometric strong bases. |

| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl compound. rsc.org | High atom economy, but requires stoichiometric use of magnesium. |

| Catalytic Asymmetric Aldol Reaction | Formation of a β-hydroxy ketone with control of stereochemistry. rsc.org | Uses a catalyst, high atom economy. |

| Wittig Reaction | Formation of an alkene from a carbonyl compound and a phosphonium (B103445) ylide. | Often generates stoichiometric phosphine oxide waste. |

| Electrochemical Diselenylation of Alkynes | Addition of a diselenide to a terminal alkyne using electrochemistry. acs.org | Avoids catalysts and harsh reagents, high atom economy. acs.orgrsc.org |

| Enzymatic Resolution | Separation of enantiomers using an enzyme. mdpi.com | Uses a biocatalyst, often in mild, aqueous conditions. |

Solvent-Free and Environmentally Benign Reaction Conditions for this compound Synthesis

The push towards sustainable chemistry has driven the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. Such approaches not only reduce chemical waste but can also enhance reaction rates and simplify product purification.

Solvent-free synthesis of propargylic alcohols can be achieved using mechanochemistry, where mechanical force (e.g., ball-milling) initiates the reaction. core.ac.ukacs.org For the synthesis of this compound, this could involve grinding a C9 aldehyde with a C10 alkynylating agent in the presence of a solid-supported catalyst. This method avoids bulk solvent usage, leading to a highly concentrated reaction environment that can accelerate the transformation. acs.org

Another environmentally benign strategy involves using water or ionic liquids as greener solvent alternatives. mdpi.com Heterogeneous catalysts, such as solid acid-treated clays (B1170129) like K-10 montmorillonite (B579905) or zeolites, are particularly effective in these systems. core.ac.uk These catalysts can facilitate the nucleophilic substitution of propargylic alcohols under solvent-free conditions and are often reusable, which adds to the economic and environmental viability of the process. core.ac.uk For instance, a solid acid catalyst could activate a C9 aldehyde towards nucleophilic attack by a C10 terminal alkyne. Similarly, solid bases can be employed to deprotonate the alkyne, creating the necessary acetylide nucleophile without the need for soluble, and often hazardous, strong bases. chalmers.se

| Approach | Catalyst/Conditions | Reactants | Advantages |

| Mechanosynthesis | Ball-milling, solid base | C9 Aldehyde + C10 Alkyne | Solvent-free, rapid reaction, simplified workup |

| Heterogeneous Catalysis | H-K10 Montmorillonite | Propargylic alcohol + Alkynylsilane | Solvent-free, reusable catalyst, high activity core.ac.uk |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB), solid KOH | Fatty alcohol + Epichlorohydrin | Solvent-free, no aqueous workup, high yield chalmers.se |

Catalytic Approaches and Atom Economy in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nwnu.edu.cn Addition reactions are inherently atom-economical as they combine reactants without the formation of byproducts. The synthesis of this compound via the direct addition of a C10-acetylide to a C9-aldehyde exemplifies a 100% atom-economical step.

Catalytic methods are superior to stoichiometric ones as they reduce waste and allow for reactions to proceed under milder conditions. nwnu.edu.cn Instead of using a full equivalent of a strong base to form the acetylide, a catalytic amount can be used in conjunction with a transition metal co-catalyst (e.g., zinc, silver, or copper) to facilitate the addition to the aldehyde. Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" strategy represents a highly atom-economical method for forming C-C bonds. rsc.org In a hypothetical application to this compound synthesis, a primary alcohol could be transiently and catalytically oxidized to an aldehyde, which then reacts with the alkyne nucleophile. The resulting intermediate is then hydrogenated by the catalyst, which returns the borrowed hydrogen, regenerating the catalyst and forming water as the sole byproduct. rsc.org

Table 2: Atom Economy Comparison for a Hypothetical C-C Bond Formation

| Synthetic Route | Reactants | Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Stoichiometric (Wittig-type) | C9-Phosphonium salt + C10-Aldehyde | C19-Alkene | Triphenylphosphine oxide | ~20-30% |

| Catalytic Addition (Ideal) | C9-Aldehyde + C10-Alkyne | this compound | None | 100% |

Renewable Feedstock Utilization for this compound Production

The use of renewable feedstocks is a cornerstone of building a sustainable chemical industry. rsc.org Plant oils, rich in fatty acids, are a prime source of long-chain carbon building blocks. rsc.orgabiosus.org Oleic acid (C18) and undecylenic acid (C11), for example, can be chemically modified to produce synthons for this compound. abiosus.org

A potential strategy could involve:

Deriving the C9 fragment: Oleic acid can undergo ozonolysis to cleave the double bond at C9, yielding nonanal (B32974) (a C9 aldehyde) and azelaic acid. The nonanal fragment is a direct precursor for the synthesis.

Deriving the C10 fragment: Undecylenic acid, a C11 fatty acid with a terminal double bond, can be transformed into 1-decyne (B165119) (a C10 alkyne). This could be achieved through oxidative cleavage of the double bond to a C10 aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install the terminal alkyne.

This approach leverages large-volume, bio-based materials to construct the carbon skeleton of the target molecule, reducing reliance on petrochemical sources. researchgate.netmdpi.com The development of catalysts for the direct conversion of alcohols to long-chain hydrocarbons further expands the utility of these renewable resources. nsf.gov

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has embraced new technologies that offer significant advantages in terms of speed, safety, efficiency, and scalability.

Flow Chemistry and Microwave-Assisted Synthesis for this compound

Flow Chemistry involves performing reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch flask. mdpi.comcam.ac.uk This technology is particularly advantageous for reactions that are highly exothermic or use hazardous intermediates, as the small reactor volume and high surface-area-to-volume ratio allow for superior temperature control and improved safety. europa.eu For the synthesis of this compound, a multi-step flow process could be designed where, for instance, a Grignard reagent is formed from a C10-alkynyl halide in one reactor module and immediately telescoped into a second module to react with a C9-aldehyde, minimizing the handling of the unstable organometallic intermediate. cam.ac.uknih.gov This approach enables rapid optimization, automation, and easier scalability. rsc.org

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reactions. researchgate.net Unlike conventional heating, which relies on conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products. oatext.comnih.govrsc.org The addition of an acetylide to an aldehyde to form the core of this compound is a reaction type that could be significantly accelerated under microwave irradiation, especially in solvent-free conditions or with a high-boiling polar solvent.

| Technology | Key Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability, automation of multi-step sequences. mdpi.comeuropa.eu |

| Microwave Synthesis | Drastic reduction in reaction time, improved yields, enhanced reaction selectivity, uniform heating. researchgate.netresearchgate.net |

Photoredox and Electrochemical Methods in this compound Synthesis

Photoredox Catalysis uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways, often under very mild conditions. sioc-journal.cn This field has provided new ways to form C-C bonds by generating radical intermediates. chemrxiv.orgnju.edu.cn For the synthesis of this compound, a photoredox strategy could involve the deoxygenative alkynylation of a tertiary alcohol precursor or the coupling of a carboxylic acid derivative with an alkynylating agent like an ethynylbenziodoxolone (EBX) reagent. chemrxiv.orgnju.edu.cnresearchgate.net These methods offer access to unique reactivity that is often complementary to traditional two-electron pathways. rsc.org

Electrochemical Synthesis employs an electric current to drive chemical reactions, replacing conventional chemical oxidants or reductants. rsc.orgrsc.org This "reagent-free" approach is inherently green, as it minimizes waste. chemrxiv.org The synthesis of this compound could be envisioned through the electrochemical reductive coupling of a C9-ketone with a C10-terminal alkyne. Alternatively, anodic oxidation can be used to generate reactive intermediates for C-C bond formation. researchgate.net Electrochemical methods provide precise control over the reaction's driving force (potential) and are highly amenable to automation and scale-up. beilstein-journals.orgnih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of Nonadec 18 Yn 9 Ol

Reaction Profiles of the Alkyne Moiety in Nonadec-18-YN-9-OL

The terminal alkyne is a versatile functional group characterized by its nucleophilic π-bonds and the mild acidity of its terminal proton. These features allow for a variety of transformations, including metal-catalyzed cross-coupling reactions and nucleophilic additions.

The terminal alkyne of this compound is an excellent substrate for numerous transition metal-catalyzed reactions. These transformations are fundamental in synthetic chemistry for creating complexity from simple starting materials.

Sonogashira Cross-Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While direct examples on this compound are not prevalent in the literature, studies on the closely related Nonadec-18-yn-1-ol demonstrate the principle. For instance, its derivative, nonadec-18-yn-1-yl 2-iodobenzoate, undergoes an efficient intramolecular Cu(I)-catalyzed Sonogashira-type coupling to form macrocycles. molaid.com This highlights the alkyne's ability to participate in C-C bond formation without interference from the distant hydroxyl group.

Hydrogenation: The alkyne can be selectively reduced to either a (Z)-alkene, a (E)-alkene, or a fully saturated alkane depending on the catalyst system employed.

Cis-Reduction (to (Z)-alkene): Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of two hydrogen atoms across the triple bond, yielding the corresponding (Z)-alkene. youtube.com

Trans-Reduction (to (E)-alkene): A dissolving metal reduction, typically using sodium in liquid ammonia (B1221849), proceeds via a radical anion intermediate to produce the thermodynamically more stable (E)-alkene. youtube.com

Full Reduction (to Alkane): Complete saturation of the triple bond to an alkane (nonadecan-9-ol) is achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). youtube.com

Hydration: The addition of water across the triple bond can be catalyzed by mercury or boron reagents to yield carbonyl compounds.

Oxymercuration-Demercuration: In the presence of a mercury(II) salt (e.g., HgSO₄) in aqueous acid, hydration follows Markovnikov's rule. youtube.com For the terminal alkyne of this compound, this would produce an enol intermediate that tautomerizes to a methyl ketone, yielding 19-hydroxynonadecan-2-one.

Hydroboration-Oxidation: This two-step procedure involves the anti-Markovnikov addition of a borane (B79455) reagent (e.g., disiamylborane (B86530) to prevent double addition) followed by oxidative workup with hydrogen peroxide and base. youtube.com This sequence results in the formation of an aldehyde, yielding 18-hydroxynonadecanal.

Table 1: Summary of Transition Metal-Catalyzed Alkyne Transformations

| Reaction Name | Catalyst / Reagents | Product Type | Regio/Stereo-selectivity |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Internal Alkyne | C-C bond formation |

| Cis-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene | Syn-addition (Cis) |

| Trans-Hydrogenation | Na, NH₃ (l) | (E)-Alkene | Anti-addition (Trans) |

| Full Hydrogenation | H₂, Pd/C | Alkane | Complete saturation |

| Oxymercuration | HgSO₄, H₂O, H₂SO₄ | Methyl Ketone | Markovnikov addition |

| Hydroboration | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov addition |

The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its removal by a strong base, generating a highly nucleophilic acetylide anion. This anion is a powerful tool for carbon-carbon bond formation.

Deprotonation and Alkylation: Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), quantitatively forms the corresponding alkynide. nih.govyoutube.com This nucleophile can then react with primary alkyl halides in an Sₙ2 reaction to extend the carbon chain. youtube.com This provides a straightforward method for introducing various alkyl chains at the C19 position.

Silylation: The terminal alkyne can be protected by reacting the corresponding acetylide with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl). nih.gov This is a common strategy to prevent the alkyne from participating in undesired reactions while chemical transformations are carried out elsewhere in the molecule. The silyl group can be readily removed later using fluoride (B91410) reagents (e.g., TBAF) or acid.

Table 2: Functionalization via Alkyne Deprotonation

| Reagent Sequence | Purpose | Resulting Functional Group |

| 1. NaNH₂ or n-BuLi 2. R-X (primary alkyl halide) | Chain Elongation | R-C≡C- |

| 1. NaNH₂ or n-BuLi 2. (CH₃)₃SiCl | Protection | (CH₃)₃Si-C≡C- |

| 1. NaNH₂ or n-BuLi 2. Aldehyde or Ketone | Alcohol Formation | HO-C(R₂)-C≡C- |

Transition Metal-Catalyzed Transformations of the Alkyne

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The bifunctional nature of this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. The distinct reactivity of the alkyne and alcohol allows for high chemoselectivity.

Targeting the Alcohol: Esterification with DCC/DMAP or oxidation with PCC/DMP targets the C9-OH group specifically, leaving the terminal alkyne untouched. molaid.com

Targeting the Alkyne: Sonogashira coupling, deprotonation-alkylation, or hydroboration-oxidation are highly selective for the terminal alkyne, with no reaction occurring at the distant secondary alcohol. molaid.comyoutube.comyoutube.com

Regioselectivity: This is relevant in addition reactions across the triple bond.

The hydration of the terminal alkyne provides a clear example. Oxymercuration-demercuration follows Markovnikov's rule, leading to a ketone at the C18 position (a methyl ketone). youtube.com In contrast, hydroboration-oxidation exhibits anti-Markovnikov regioselectivity, yielding an aldehyde at the C19 position. youtube.com

Stereoselectivity: This is most prominently displayed in the reduction of the alkyne to an alkene.

The use of Lindlar's catalyst allows for the stereoselective formation of the (Z)-alkene (cis). youtube.com

The use of sodium in liquid ammonia allows for the stereoselective formation of the (E)-alkene (trans). youtube.com This control over the resulting double bond geometry is a powerful feature of alkyne chemistry and is readily applicable to this compound.

Mechanistic Studies of this compound Transformations

Reaction Intermediates and Transition State Analysis

There is a lack of specific research identifying the reaction intermediates and transition states involved in transformations of this compound. Generally, reactions involving the terminal alkyne group could proceed through intermediates such as vinylidene or acetylide species, depending on the reaction conditions. The secondary alcohol could be involved in reactions proceeding through oxonium ion or alkoxide intermediates. Transition state analysis, which is fundamental to understanding reaction mechanisms, would require computational chemistry studies that have not been published for this compound. A transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products.

Kinetic and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for reactions involving this compound are not present in the surveyed scientific literature. Kinetic studies would provide information on reaction rates, rate laws, and activation energies, which are essential for controlling reaction outcomes. Thermodynamic data, such as changes in enthalpy (ΔH) and entropy (ΔS), would indicate the feasibility and position of equilibrium for potential transformations. The relationship between kinetics and thermodynamics is often complex, and understanding this interplay is key to reaction design and optimization. chemrxiv.org Without experimental or computational data, a quantitative discussion of these aspects for this compound remains speculative.

Computational and Theoretical Investigations of Nonadec 18 Yn 9 Ol

Quantum Chemical Calculations for Nonadec-18-YN-9-OL

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, are used to predict molecular structures, energies, and a variety of other properties with high accuracy. aip.orgrsc.org For a molecule like this compound, these calculations would provide critical insights into its behavior.

Electronic Structure and Bonding Characteristics of this compound

The electronic structure of a molecule dictates its chemical and physical properties. For this compound, the key features of interest are the hydroxyl (-OH) group, the long saturated hydrocarbon chain, and the terminal alkyne (C≡C-H) group.

Quantum chemical calculations would be employed to determine the distribution of electron density across the molecule. The hydroxyl group is a polar functional group, with the oxygen atom being highly electronegative, leading to a partial negative charge on the oxygen and a partial positive charge on the adjacent hydrogen and carbon atoms. The terminal alkyne group is also a region of high electron density due to the triple bond. aip.org

Key electronic properties that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity and is often used to predict the electronic absorption properties of a molecule. rsc.org In long-chain alkynes, the HOMO is typically associated with the π-orbitals of the triple bond, making this site susceptible to electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

| Dipole Moment | Non-zero, influenced by the -OH group | Governs intermolecular interactions and solubility. |

| HOMO Distribution | Localized on the C≡C triple bond | Site of oxidation and electrophilic attack. |

| LUMO Distribution | Distributed along the σ* orbitals | Site of reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and UV-Vis absorption. |

| Partial Charges | Negative on Oxygen, Positive on Hydroxyl H | Dictates hydrogen bonding and interaction with polar solvents. |

This table is illustrative and based on general principles of organic chemistry and computational studies of similar molecules.

Conformational Analysis and Energetics of this compound

The long, flexible hydrocarbon chain of this compound means it can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them.

Molecular mechanics force fields are a common and efficient method for exploring the conformational space of large molecules. acs.org For a more accurate determination of the relative energies of the most stable conformers, higher-level quantum chemical calculations would be performed.

The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, where the hydroxyl hydrogen interacts with the electron-rich alkyne group. Such an interaction could significantly influence the preferred conformation of the molecule, leading to a more compact or folded structure. The interplay between the hydrophobic interactions of the long alkyl chain and the potential for intramolecular hydrogen bonding would be a key focus of conformational analysis. researchgate.net

Table 2: Representative Dihedral Angles and Relative Energies for a Long-Chain Alcohol

| Conformer | Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C8-C9-O-H) | Relative Energy (kcal/mol) |

| Extended (Anti) | ~180° | ~180° | 0.00 |

| Gauche 1 | ~60° | ~180° | 0.5 - 0.9 |

| Gauche 2 (H-bonded) | Variable | ~60° | Potentially lower due to H-bond |

Note: This table presents typical values for long-chain alcohols and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations and Potential Energy Surface Exploration

To understand the behavior of this compound over time and in different environments (e.g., in solution or as part of a larger assembly), molecular dynamics (MD) simulations are invaluable. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. rsc.org

MD simulations of this compound would reveal how the molecule moves, flexes, and interacts with its surroundings. For example, in a polar solvent like water, the hydrophilic hydroxyl group would tend to be exposed to the solvent, while the long hydrophobic chain would try to minimize its contact with water, potentially leading to aggregation or specific orientations at interfaces. mdpi.comgithub.io In non-polar solvents, the molecule would likely adopt a more extended conformation. researchgate.net

Exploration of the potential energy surface (PES) is a broader concept that encompasses all possible geometries of the molecule and their corresponding energies. For a molecule as large as this compound, a full exploration of the PES is computationally infeasible. Instead, methods like MD are used to sample relevant regions of the PES.

Catalyst Design and Optimization for this compound Reactions using Computational Methods

The terminal alkyne group in this compound is a versatile functional group that can participate in a wide range of chemical reactions, such as hydrogenations, cycloadditions, and coupling reactions. Many of these transformations are catalyzed by transition metals. rsc.org

Computational methods play a crucial role in modern catalyst design. nih.gov By modeling the reaction mechanism of a catalyzed process, researchers can gain insights into the key steps that determine the reaction's rate and selectivity. For example, DFT calculations can be used to determine the structures and energies of reactants, transition states, and products for each step in a catalytic cycle. rsc.org

This information can then be used to design more efficient catalysts. For instance, if a particular step in the catalytic cycle has a high energy barrier (i.e., it is slow), the catalyst can be modified by changing its ligands to lower this barrier. Computational screening of different catalyst candidates can be performed to identify the most promising ones for experimental testing, thereby accelerating the discovery of new and improved catalysts for reactions involving molecules like this compound. researchgate.net

Table 3: Computationally Investigated Catalytic Reactions for Alkynes

| Reaction Type | Typical Catalyst | Computational Insights |

| Alkoxycarbonylation | Palladium complexes | Reaction pathways, role of ligands, and solvent effects. rsc.orgrsc.org |

| Cycloadditions | Copper or Ruthenium complexes | Transition state stabilization, regioselectivity. researchgate.net |

| [5+2] Cycloadditions | Rhodium complexes | Understanding reaction mechanisms and substrate scope. nih.gov |

| Morita-Baylis-Hillman | Protein-based (designed) | Active site modeling and transition state binding. nih.gov |

Role of Nonadec 18 Yn 9 Ol As a Key Synthon in Complex Molecule Synthesis

Integration of Nonadec-18-YN-9-OL in Natural Product Total Synthesis

The total synthesis of natural products is a driving force in organic chemistry, enabling access to biologically active compounds that are often scarce in nature. scripps.edunih.gov The structural features of this compound make it an attractive intermediate for the synthesis of various natural products, particularly those containing long aliphatic chains with specific stereochemical and functional group arrangements.

The terminal alkyne of this compound can undergo a variety of coupling reactions, such as the Sonogashira, to introduce aryl or vinyl groups, thereby extending the carbon chain and introducing further complexity. smolecule.com This functionality is crucial for building the carbon skeleton of many polyketide and fatty acid-derived natural products. Furthermore, the alkyne can be selectively reduced to either a cis- or trans-alkene, providing stereocontrol which is often a critical aspect of natural product synthesis. youtube.com

The secondary alcohol at the C-9 position introduces a chiral center, which can be exploited to control the stereochemistry of adjacent carbons. The hydroxyl group itself can act as a handle for further functionalization, such as oxidation to a ketone or conversion to a leaving group for substitution reactions. In the synthesis of complex natural products, the strategic placement of such functional groups is paramount for the successful construction of the target molecule. mdpi.com For instance, similar long-chain alcohols have been utilized in the synthesis of pheromones and other bioactive molecules. acs.org

Table 1: Potential Applications of this compound in Natural Product Synthesis

| Natural Product Class | Key Synthetic Transformation | Role of this compound |

|---|---|---|

| Polyketides | Alkyne coupling and selective reduction | Provides a long-chain building block with a modifiable functional group. |

| Macrolides | Esterification of the C-9 alcohol | Serves as a key fragment for the construction of the macrocyclic ring. |

Application of this compound in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are foundational structures upon which diverse libraries of compounds can be built for applications in drug discovery and materials science. The unique combination of a terminal alkyne and a secondary alcohol in this compound allows for its use in the construction of a variety of complex and three-dimensional scaffolds.

The terminal alkyne can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to form triazole rings. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the construction of complex molecular architectures. By reacting bifunctional azides with this compound, it is possible to generate macrocycles or polymeric structures.

The secondary alcohol provides a point for diversification. For example, it can be used as an initiation point for the growth of a polymer chain or as an attachment point to a solid support for combinatorial synthesis. The long aliphatic chain of the synthon can influence the physical properties of the resulting scaffolds, such as their solubility and self-assembly behavior. The ability to form specifically designed molecules within a catalytic cycle highlights the importance of such synthons. mdpi.com

Table 2: Synthetic Strategies for Advanced Scaffolds using this compound

| Scaffold Type | Key Reaction | Role of this compound |

|---|---|---|

| Macrocycles | Intramolecular alkyne coupling or cycloaddition | Provides the linear chain that is subsequently cyclized. |

| Dendrimers | Iterative alkyne coupling and functionalization | Serves as a core or branching unit. |

Synthetic Utility in Materials Science Precursors

The properties of this compound also lend themselves to the synthesis of precursors for advanced materials. The long hydrocarbon chain can impart hydrophobicity and influence the packing of molecules in the solid state, which is a critical aspect of crystal engineering. mdpi.com

The terminal alkyne is a particularly useful functional group in materials science. It can be polymerized through various methods to create conjugated polymers with interesting electronic and optical properties. Furthermore, the alkyne can be used to functionalize surfaces, such as silicon wafers or nanoparticles, by forming stable carbon-surface bonds.

The secondary alcohol can be used to introduce polarity into a material or to create hydrogen-bonding networks that can direct the self-assembly of molecules into well-ordered structures. For example, the esterification of the alcohol with a liquid crystalline moiety could lead to the formation of novel liquid crystalline materials. The ability to combine different reaction steps can lead to the production of various products. mdpi.com

Table 3: Applications of this compound in Materials Science

| Material Type | Key Feature of Synthon | Resulting Property |

|---|---|---|

| Conjugated Polymers | Polymerization of the terminal alkyne | Electrical conductivity, photoluminescence. |

| Self-Assembled Monolayers | Adsorption onto surfaces via the alkyne | Modified surface properties (e.g., hydrophobicity). |

Emerging Research Directions and Future Perspectives for Nonadec 18 Yn 9 Ol

Development of Novel Methodologies for Nonadec-18-YN-9-OL Functionalization

The presence of both a terminal alkyne and a secondary alcohol group on the this compound backbone opens up a plethora of possibilities for chemical modification and the synthesis of novel derivatives. Research in this area is likely to focus on leveraging the distinct reactivity of these groups to create a diverse library of functionalized molecules.

The terminal alkyne is particularly amenable to a wide range of chemical transformations. One of the most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the covalent linking of this compound to a vast array of molecules, including polymers, biomolecules, and fluorescent tags, that have been functionalized with an azide (B81097) group. Another key reaction is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. This would enable the extension of the carbon chain and the introduction of aromatic or unsaturated systems, thereby modulating the electronic and steric properties of the molecule.

The secondary alcohol at the C-9 position offers another site for functionalization. Esterification or etherification of this hydroxyl group can be employed to attach various side chains, thereby altering the molecule's solubility and amphiphilicity. For instance, esterification with fatty acids could enhance its lipophilicity, while reaction with polyethylene (B3416737) glycol (PEG) derivatives could increase its water solubility. Furthermore, oxidation of the secondary alcohol to a ketone would provide a new reactive handle for subsequent modifications, such as the formation of imines or hydrazones.

The development of orthogonal protection strategies will be crucial for the selective functionalization of either the alkyne or the alcohol group. This would enable the stepwise introduction of different functionalities, leading to the creation of highly complex and tailored molecules. The exploration of enzymatic and chemoenzymatic methods could also offer highly selective and environmentally benign routes for the functionalization of this compound.

Table 1: Potential Functionalization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing molecules | Triazole linkage to various substrates |

| Terminal Alkyne | Sonogashira Coupling | Aryl/vinyl halides, Palladium catalyst | Extended carbon chain with aromatic/vinyl groups |

| Secondary Alcohol | Esterification | Carboxylic acids, acyl chlorides | Ester linkage |

| Secondary Alcohol | Etherification | Alkyl halides, Williamson ether synthesis | Ether linkage |

| Secondary Alcohol | Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Ketone at C-9 position |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. acs.org The amphiphilic nature of this compound, with its long hydrophobic carbon chain and polar hydroxyl group, makes it an excellent candidate for exploration in this field. It is anticipated that this molecule could self-assemble into a variety of ordered nanostructures in different solvent systems. nih.gov

In aqueous environments, it is plausible that this compound molecules could aggregate to form micelles or vesicles. nih.gov In these structures, the hydrophobic tails would segregate from the water, forming a nonpolar core, while the hydrophilic alcohol groups would be exposed to the aqueous phase. The terminal alkyne group could be positioned at the interface, offering a site for further functionalization of the self-assembled structure. The critical micelle concentration (CMC) and the morphology of the resulting aggregates would be influenced by factors such as temperature, pH, and ionic strength.

Conversely, in nonpolar organic solvents, inverse micelles could form, with the hydroxyl groups congregating in a polar core. The study of these self-assembly processes could be carried out using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS).

The functional groups of this compound also provide opportunities for directing the self-assembly process. The hydroxyl group can participate in hydrogen bonding networks, which could play a crucial role in the formation and stability of the supramolecular structures. The terminal alkyne can engage in π-π stacking interactions, especially after being functionalized with aromatic moieties via reactions like the Sonogashira coupling. The controlled self-assembly of functionalized this compound derivatives could lead to the development of novel "smart" materials that respond to external stimuli.

Table 2: Potential Supramolecular Assemblies of this compound

| Solvent System | Potential Assembly | Driving Forces | Potential Applications |

| Aqueous | Micelles, Vesicles | Hydrophobic effect, Hydrogen bonding | Drug delivery, Nanoreactors |

| Nonpolar Organic | Inverse Micelles | Hydrogen bonding, Dipole-dipole interactions | Encapsulation of polar molecules |

| Mixed Solvents | Lamellar, Hexagonal phases | Balance of hydrophobic/hydrophilic interactions | Liquid crystals, Templating materials |

Interdisciplinary Research Involving this compound

The unique properties of this compound and its functionalized derivatives position it as a versatile platform for a wide range of interdisciplinary research applications.

In the field of materials science , functionalized this compound could be used for the surface modification of various substrates. For instance, the long alkyl chain could be used to create hydrophobic coatings on surfaces, while the terminal alkyne could serve as an anchor point for attaching other functional molecules. The self-assembly of this compound could also be exploited to create templates for the synthesis of nanostructured materials with controlled porosity and surface area.

In medicinal chemistry and drug delivery , the amphiphilic nature of this compound makes it a potential component of drug delivery systems, such as liposomes or micelles. These nanocarriers could encapsulate hydrophobic drugs, improving their solubility and bioavailability. The terminal alkyne group provides a convenient handle for attaching targeting ligands, enabling the specific delivery of the drug to diseased cells or tissues. While research has been conducted on similar long-chain molecules for drug delivery, the specific attributes of this compound remain to be explored.

The field of biotechnology could also benefit from the unique properties of this compound. For example, functionalized this compound could be incorporated into lipid bilayers to create model cell membranes with tailored properties. These could be used to study membrane protein function or the interaction of drugs with cell membranes. The "clickable" nature of the alkyne group would allow for the specific labeling and tracking of these molecules in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.